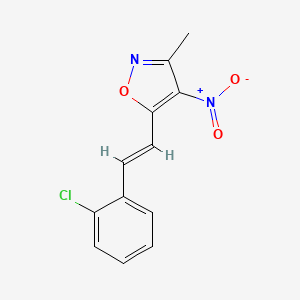

5-(2-Chlorostyryl)-3-methyl-4-nitroisoxazole

Description

Properties

Molecular Formula |

C12H9ClN2O3 |

|---|---|

Molecular Weight |

264.66 g/mol |

IUPAC Name |

5-[(E)-2-(2-chlorophenyl)ethenyl]-3-methyl-4-nitro-1,2-oxazole |

InChI |

InChI=1S/C12H9ClN2O3/c1-8-12(15(16)17)11(18-14-8)7-6-9-4-2-3-5-10(9)13/h2-7H,1H3/b7-6+ |

InChI Key |

ADBCPXDIFCQROV-VOTSOKGWSA-N |

Isomeric SMILES |

CC1=NOC(=C1[N+](=O)[O-])/C=C/C2=CC=CC=C2Cl |

Canonical SMILES |

CC1=NOC(=C1[N+](=O)[O-])C=CC2=CC=CC=C2Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chlorostyryl)-3-methyl-4-nitroisoxazole typically involves the following steps:

Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne or alkene.

Introduction of the Chlorostyryl Group: This step often involves a Heck reaction, where a chlorostyrene derivative is coupled with the isoxazole ring in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and efficiency. Catalysts and solvents would be chosen to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the isoxazole ring, leading to the formation of various oxidized derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The chlorostyryl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

Oxidation: Oxidized isoxazole derivatives.

Reduction: Amino-substituted isoxazole.

Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.

Scientific Research Applications

Antioxidant and Anti-inflammatory Activities

Research has demonstrated that derivatives of 3-methyl-4-nitro-5-(substituted styryl)isoxazoles, including 5-(2-chlorostyryl)-3-methyl-4-nitroisoxazole, exhibit notable antioxidant and anti-inflammatory properties. In a study conducted by Madhavi et al., various substituted isoxazoles were synthesized and evaluated for their biological activities. The findings indicated that compounds with nitro substitutions displayed significant antioxidant activity through mechanisms such as DPPH free radical scavenging and lipid peroxidation inhibition in rat brain homogenates .

Table 1: Biological Activity of Substituted Isoxazoles

| Compound | Antioxidant Activity (IC50 µM) | Anti-inflammatory Activity (Carrageenan Assay) |

|---|---|---|

| 5a | 25.0 | Significant reduction in paw edema |

| 5b | 30.5 | Moderate reduction in paw edema |

| 5c | 15.0 | High reduction in paw edema |

Trypanocidal Activity

Recent studies have assessed the trypanocidal activity of nitroisoxazole derivatives, including those featuring the chlorostyryl substitution. Notably, compounds with halogen or methoxy substituents demonstrated enhanced pharmacological properties against Trypanosoma species. The presence of the chlorostyryl group in this compound was found to modulate its lipophilicity, thereby affecting its biological efficacy .

Table 2: Trypanocidal Activity of Nitroisoxazole Derivatives

| Compound | Trypanocidal Activity (IC50 µM) |

|---|---|

| 9 | 12.0 |

| 10 | 9.5 |

| 11 | 15.0 |

Cycloaddition Reactions

The compound has been utilized in [3+2] cycloaddition reactions with tosylmethyl isocyanide to synthesize polysubstituted pyrroles. This reaction is notable for its operational simplicity and high yield, making it an attractive method for generating complex molecular architectures from simple precursors .

Table 3: Yield of Pyrrole Derivatives from Cycloaddition

| Reaction Conditions | Yield (%) |

|---|---|

| KOH, CH3CN, Room Temp, 1h | 84 |

| KOH, CH3CN, Room Temp, 6h | 87 |

Photophysical Properties

The photophysical properties of isoxazole derivatives are being explored for applications in organic light-emitting diodes (OLEDs). Studies indicate that compounds like this compound possess favorable luminescent characteristics, which can be harnessed for optoelectronic devices .

Synthesis of Functional Materials

The ability to functionalize isoxazoles allows for the development of materials with tailored properties for specific applications, such as sensors and catalysts. The introduction of various substituents can enhance the reactivity and selectivity of these materials in chemical processes .

Mechanism of Action

The compound exerts its effects through various molecular mechanisms:

Interaction with Enzymes: It can inhibit or activate specific enzymes, affecting biochemical pathways.

Binding to Receptors: It may bind to cellular receptors, modulating signal transduction pathways.

Oxidative Stress Modulation: The compound can influence oxidative stress levels within cells, impacting cell viability and function.

Comparison with Similar Compounds

(E)-5-(4-Chlorostyryl)-3-methyl-4-nitroisoxazole

- Substituents : 4-Chlorostyryl at C5 (vs. 2-chlorostyryl in the target compound).

- Synthesis : Reacts with TosMIC (tosylmethyl isocyanide) in acetonitrile under basic conditions (KOH), yielding 84–87% in [3+2] cycloaddition reactions .

- Reactivity : Similar electronic profile due to nitro and styryl groups, but regioselectivity differs due to para-substitution on the styryl moiety.

- Spectroscopy : ¹H-NMR (CDCl₃) shows aromatic protons at δ 6.86–7.26 ppm and a methyl singlet at δ 2.59 ppm. HRMS confirms [M+H]⁺ at m/z 394.0953 .

5-[2-(4-Bromophenyl)vinyl]-3-methyl-4-nitroisoxazole (CAS: 86453-96-5)

- Substituents : 4-Bromostyryl at C3.

- Synthesis : Prepared via analogous methods to chlorostyryl derivatives, with bromine introducing greater steric bulk and altered electronic effects.

- Key Data: Molecular weight 309.119 g/mol (C₁₂H₉BrN₂O₃). Synonymous with (E)-5-(4-bromostyryl)-3-methyl-4-nitroisoxazole .

Heteroaryl-Substituted Nitroisoxazoles

5-(2-Furan-2-ylvinyl)-3-methyl-4-nitroisoxazole

- Substituents : Furylvinyl at C4.

- Synthesis : 89% yield via condensation reactions.

- Spectroscopy: IR peaks at 1608 cm⁻¹ (isoxazole) and 1571 cm⁻¹ (NO₂). ¹H-NMR (CD₃COCD₃) shows furan protons at δ 6.43–6.47 ppm .

- Thermal Stability : Melting point 162–164°C, higher than chlorostyryl analogs due to furan’s planar structure .

5-[2-(3H-Imidazol-4-yl)vinyl]-3-methyl-4-nitroisoxazole

- Substituents : Imidazolylvinyl at C5.

- Synthesis : 81% yield; imidazole introduces hydrogen-bonding capability.

- Spectroscopy : ¹H-NMR (CD₃COCD₃) shows imidazole protons at δ 8.29 ppm (s) and δ 7.78 ppm (s) .

Bioactive Derivatives

MT-3: 5-(2-(1H-Indol-3-yl)-2-phenylethyl)-3-methyl-4-nitroisoxazole

(E)-2-(2-Chlorostyryl)-3,5,6-trimethylpyrazine (CSTMP)

- Substituents : 2-Chlorostyryl on a pyrazine core.

Comparative Data Table

Key Findings and Trends

Electronic Effects : Chlorine substituents on styryl groups enhance electrophilicity, favoring cycloaddition reactions. Bromine analogs exhibit similar reactivity but with altered steric profiles .

Yield Optimization : Base catalysts (e.g., KOH, DBU) and polar solvents (e.g., CH₃CN) improve yields in [3+2] cycloadditions .

Spectroscopic Signatures : Methyl groups at C3 consistently resonate near δ 2.30–2.63 ppm in ¹H-NMR, while nitro groups absorb at ~1570 cm⁻¹ in IR .

Biological Activity

5-(2-Chlorostyryl)-3-methyl-4-nitroisoxazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its isoxazole ring, which is known for its diverse biological activities. The presence of the chlorostyryl group and nitro substituent enhances its reactivity and potential interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that derivatives of isoxazole show activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis .

Anticancer Properties

Several studies have highlighted the anticancer potential of isoxazole derivatives. For instance, this compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro assays revealed that the compound induces apoptosis in cancer cells by activating caspase pathways .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (Cervical) | 15 | Apoptosis via caspase activation |

| MCF-7 (Breast) | 20 | Cell cycle arrest |

| A549 (Lung) | 18 | ROS generation |

Neuroprotective Effects

Recent studies suggest that this compound may exhibit neuroprotective effects. In models of neurodegeneration, the compound has been shown to reduce oxidative stress and improve neuronal survival rates .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cell function.

- Receptor Modulation : It may interact with various receptors, influencing signaling pathways related to cell survival and proliferation.

- Oxidative Stress Reduction : Its ability to scavenge free radicals contributes to its neuroprotective effects.

Case Study 1: Anticancer Efficacy

In a controlled study involving MCF-7 breast cancer cells, treatment with this compound resulted in significant cell death compared to untreated controls. The study utilized flow cytometry to assess apoptosis levels, confirming the compound's potential as an anticancer agent .

Case Study 2: Antimicrobial Testing

A series of antimicrobial tests were conducted against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, showcasing its potential as a therapeutic agent in treating bacterial infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.